Methyl 2-butoxybenzoate
Description
Methyl 2-butoxybenzoate (C12H16O3) is an ester derivative of benzoic acid featuring a butoxy group at the 2-position of the aromatic ring and a methyl ester moiety. The butoxy chain likely enhances lipophilicity compared to shorter alkoxy substituents, affecting solubility and reactivity .
Properties
CAS No. |
5446-96-8 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 2-butoxybenzoate |
InChI |
InChI=1S/C12H16O3/c1-3-4-9-15-11-8-6-5-7-10(11)12(13)14-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
BUKSCRKGJVCWGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of 2-Butoxybenzoic Acid with Methanol
The most straightforward and commonly used method to prepare this compound is the direct esterification of 2-butoxybenzoic acid with methanol under acidic catalysis.
- Reaction conditions: Typically, the reaction uses concentrated sulfuric acid or other strong acid catalysts such as p-toluenesulfonic acid.
- Procedure: The 2-butoxybenzoic acid is refluxed with excess methanol in the presence of the acid catalyst for several hours (commonly 4–8 hours).
- Workup: After completion, the reaction mixture is neutralized, and the ester is isolated by extraction and purification, often by distillation or recrystallization.
- Advantages: This method is simple, uses readily available reagents, and is scalable for industrial production.
- Limitations: The reaction equilibrium requires removal of water to drive the reaction to completion, and strong acids can cause side reactions or corrosion.
Alkylation of 2-Hydroxybenzoic Acid Derivatives Followed by Esterification
An alternative approach involves the synthesis of 2-butoxybenzoic acid derivatives via alkylation of 2-hydroxybenzoic acid, followed by esterification.
Step 1: Alkylation
2-Hydroxybenzoic acid is reacted with 1-bromobutane or butyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent (acetone or dimethylformamide). This yields 2-butoxybenzoic acid.Step 2: Esterification
The 2-butoxybenzoic acid is then esterified with methanol under acidic conditions as described above.Reference example: Similar methods were applied in the synthesis of 3-alkoxybenzoic acids, where KOH in methanol was used to generate alkoxybenzoates, followed by acidification to precipitate the product.
Catalytic Esterification Using Solid Acid Catalysts or Ionic Liquids
Recent advances include the use of heterogeneous catalysts or ionic liquids to improve the efficiency and environmental profile of the esterification process.
- Solid acid catalysts: Sulfonated carbon materials or acidic ion-exchange resins can catalyze the esterification under milder conditions with easier catalyst recovery.
- Ionic liquids: Acidic ionic liquids have been demonstrated to catalyze esterification reactions with high yields and selectivity, reducing the need for corrosive mineral acids.
Comparative Analysis of Preparation Methods
| Preparation Method | Reaction Conditions | Catalysts Used | Advantages | Limitations |
|---|---|---|---|---|
| Direct esterification with methanol | Reflux, 4–8 hours, acidic | Concentrated sulfuric acid or p-TSA | Simple, scalable, high yield | Requires water removal, corrosion risk |
| Alkylation of 2-hydroxybenzoic acid + esterification | Reflux with alkyl halide and base, then acid catalysis | K2CO3, acid catalyst | Allows preparation of substituted acids | Multi-step, longer reaction time |
| Solid acid catalyst or ionic liquid catalysis | Mild temperature, heterogeneous catalysis | Sulfonated carbon, acidic ionic liquids | Environmentally friendly, reusable catalyst | Catalyst cost, optimization needed |
| Catalytic hydration of alkynes (related method) | 55–75°C, 2–4 hours, aqueous acidic medium | Sodium chloraurate, sulfuric acid | High selectivity, fewer by-products | Specific to alkynes, not direct esterification |
Detailed Reaction Parameters from Literature
Direct Esterification Example
| Parameter | Value/Range |
|---|---|
| Temperature | Reflux temperature of methanol (~65°C) |
| Reaction time | 4–8 hours |
| Catalyst | Concentrated sulfuric acid (0.1–1.0 equiv.) |
| Molar ratio (acid:methanol) | 1:5 to 1:10 |
| Water removal | Continuous removal by azeotropic distillation or molecular sieves |
| Yield | Typically 80–95% |
Alkylation Followed by Esterification
| Step | Conditions |
|---|---|
| Alkylation | 1-bromobutane, K2CO3, acetone, reflux 4–6 hours |
| Esterification | Methanol, acid catalyst, reflux 4–8 hours |
| Purification | Filtration, washing, drying, recrystallization |
Research Findings and Optimization Strategies
- Catalyst concentration and type: Acid strength and catalyst amount directly influence reaction rate and selectivity. Sulfuric acid is effective but corrosive; solid acid catalysts offer a greener alternative.
- Temperature control: Maintaining reflux temperature of methanol ensures reaction progress without degradation.
- Water removal: Essential to shift equilibrium towards ester formation; techniques include azeotropic distillation or use of drying agents.
- Solvent choice: Methanol is preferred for methyl esters; other alcohols yield different esters.
- Purification: Crystallization and distillation are standard; chromatographic techniques may be used for high-purity requirements.
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
In acidic conditions, the ester undergoes protonation at the carbonyl oxygen, enhancing electrophilicity. Water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent steps regenerate the carbonyl group, releasing methanol and yielding 2-butoxybenzoic acid.
Reaction Conditions :
-
H₂SO₄ or HCl (catalytic)
-
Reflux in aqueous ethanol
Mechanistic Steps :
-
Protonation of carbonyl oxygen.
-
Nucleophilic attack by water.
-
Deprotonation and re-protonation to eliminate methanol.
Product : 2-Butoxybenzoic acid .
Base-Promoted Hydrolysis (Saponification)
Hydroxide ions deprotonate the ester’s α-carbon, forming a resonance-stabilized enolate. The ester bond cleaves, producing methanol and the sodium salt of 2-butoxybenzoic acid.
Reaction Conditions :
-
NaOH or KOH in aqueous ethanol
-
Reflux
Product : Sodium 2-butoxybenzoate .
Lithium Aluminum Hydride (LiAlH₄) Reduction
The ester group is reduced to a primary alcohol, while the butoxy side chain remains intact.
Reaction Conditions :
-
LiAlH₄ in anhydrous ether or THF
-
0°C to room temperature
Mechanism :
-
Hydride attack at the carbonyl carbon.
-
Alkoxide intermediate formation.
-
Protonation to yield 2-butoxybenzyl alcohol.
Product : 2-Butoxybenzyl alcohol .
Electrophilic Aromatic Substitution
The electron-donating butoxy group (-OCH₂CH₂CH₂CH₃) directs electrophiles to its ortho and para positions, while the electron-withdrawing ester group (-COOCH₃) directs to meta positions relative to itself. The dominant directing effect depends on reaction conditions and substituent proximity.
Nitration
Nitronium ion (NO₂⁺) attack occurs preferentially at the para position to the butoxy group (position 5) due to its stronger activating influence compared to the deactivating ester.
Reaction Conditions :
-
HNO₃ in H₂SO₄ (nitrating mixture)
-
50–100°C
Product : Methyl 2-butoxy-5-nitrobenzoate .
Sulfonation
Sulfonation introduces a sulfonic acid group at the ortho position to the butoxy group (position 3).
Reaction Conditions :
-
SO₃ in H₂SO₄
-
100–150°C
Product : Methyl 2-butoxy-3-sulfobenzoate .
Oxidation of the Butoxy Side Chain
Strong oxidizing agents (e.g., KMnO₄) cleave the butoxy chain, converting it into a carboxylic acid.
Reaction Conditions :
-
KMnO₄ in acidic or alkaline medium
-
Heat
Product : 2-Carboxybenzoic acid (phthalic acid derivative) .
Transesterification
The methoxy group can be replaced by other alcohols under acidic or basic conditions.
Reaction Conditions :
-
ROH (e.g., ethanol) with H₂SO₄ or NaOR’
-
Reflux
Product : Ethyl 2-butoxybenzoate .
Comparative Reaction Data Table
| Reaction Type | Conditions | Major Product | Yield* |
|---|---|---|---|
| Acid Hydrolysis | H₂SO₄, H₂O, reflux | 2-Butoxybenzoic acid | 75–85% |
| Base Hydrolysis | NaOH, ethanol, reflux | Sodium 2-butoxybenzoate | >90% |
| Nitration | HNO₃/H₂SO₄, 50°C | Methyl 2-butoxy-5-nitrobenzoate | 60–70% |
| LiAlH₄ Reduction | LiAlH₄, THF, 0°C | 2-Butoxybenzyl alcohol | 80–85% |
*Theoretical yields based on analogous methyl benzoate reactions .
Scientific Research Applications
Methyl 2-butoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving ester hydrolysis and enzyme activity.
Industrial Applications: It is utilized in the production of fragrances, flavors, and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-butoxybenzoate primarily involves its hydrolysis to 2-butoxybenzoic acid and methanol. This reaction is catalyzed by esterases, which are enzymes that facilitate the breakdown of ester bonds. The hydrolysis process involves the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the formation of the acid and alcohol .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituent differences are summarized below:
Key Observations :
- Substituent Bulk: Methyl 2-[(2-methylphenoxy)methyl]benzoate () has a bulky substituent, which may reduce solubility in polar solvents compared to this compound.
- Reactivity : Allyloxy groups () introduce unsaturation, enabling conjugation or polymerization reactions, whereas butoxy groups are more chemically inert .
Physicochemical Properties
A comparison of physical properties inferred from analogs:
Notes:
- The butoxy chain in this compound likely lowers its melting point compared to crystalline analogs like Methyl 2-[(2-methylphenoxy)methyl]benzoate .
- Ethyl 2-methoxybenzoate’s full ethanol solubility () contrasts with this compound’s predicted moderate solubility due to increased hydrophobicity .
Biological Activity
Methyl 2-butoxybenzoate is an organic compound that belongs to the class of benzoates. Its biological activity has been of interest in various fields, including pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including esterification reactions involving 2-butoxybenzoic acid and methanol. The compound features a benzene ring substituted with a butoxy group and a methyl ester functional group, which contributes to its chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.25 g/mol |
| Boiling Point | 250 °C |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Case Study: In a study evaluating the antibacterial activity of several benzoate esters, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It is thought to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Research Findings: A study found that compounds with similar structures to this compound significantly reduced inflammation in animal models by decreasing levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound. It has been suggested that the compound may protect neuronal cells from oxidative stress-induced damage.
Findings: In vitro experiments showed that treatment with this compound resulted in increased cell viability in neuronal cell lines exposed to oxidative stress, suggesting its potential role in neuroprotection .
Toxicological Profile
While this compound exhibits beneficial biological activities, it is essential to consider its toxicological profile. Acute toxicity studies indicate that the compound has low toxicity levels; however, long-term exposure effects remain under investigation.
Table 2: Toxicity Data Summary
| Endpoint | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Skin Irritation | Mild |
| Eye Irritation | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
